Silver behenate

Vue d'ensemble

Description

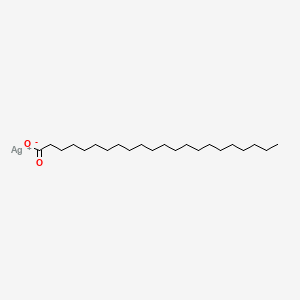

Silver behenate is a silver salt of the long-chain fatty acid behenic acid. It is known for its potential use as a low-angle diffraction standard and has been characterized using powder diffraction techniques. This compound is represented by the chemical formula AgC22H43O2 and has a molar mass of 447.2287 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Silver behenate can be synthesized by reacting behenic acid with silver nitrate in an aqueous solution. The reaction typically involves dissolving behenic acid in water, followed by the addition of silver nitrate. The resulting this compound precipitates out of the solution and can be collected by filtration.

Industrial Production Methods: In an industrial setting, this compound is produced on a larger scale using similar principles but with optimized reaction conditions to ensure higher yields and purity. The process involves continuous monitoring and control of parameters such as temperature, pH, and reaction time to achieve consistent quality.

Analyse Des Réactions Chimiques

Types of Reactions: Silver behenate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or hydrazine.

Substitution: Substitution reactions can occur with nucleophiles, leading to the formation of different silver compounds.

Major Products Formed:

Oxidation: The oxidation of this compound can result in the formation of silver oxide.

Reduction: Reduction typically yields metallic silver nanoparticles.

Substitution: Substitution reactions can produce various silver salts depending on the nucleophile used.

Applications De Recherche Scientifique

Photothermographic Imaging

Overview

Silver behenate is primarily utilized in photothermographic imaging processes. This technique involves the heat-induced reduction of this compound to metallic silver, which forms the basis for image development. The compound's thermal behavior is crucial for optimizing imaging processes.

Key Findings

- The reduction of this compound occurs at temperatures above 180°C, with the rate of silver formation increasing with temperature. For instance, at 138°C, a significant amount of silver is produced within approximately 18 seconds, while at lower temperatures, the process is markedly slower .

- The thermal stability and phase transitions of this compound have been extensively studied using high-temperature X-ray diffraction (XRD). It exhibits four distinct phase transformations as it is heated from room temperature to 200°C .

| Temperature (°C) | Time for 50% Reduction (seconds) |

|---|---|

| 138 | ~18 |

| 122 | ~95 |

| 114 | ~600 |

X-ray Diffraction Standards

Overview

this compound serves as a low-angle diffraction standard in X-ray powder diffraction studies. Its well-defined diffraction peaks make it suitable for calibrating instruments and validating experimental results.

Key Findings

- The compound has been characterized using synchrotron radiation, revealing a d-spacing of approximately 58.380 Å . This characteristic makes it a reliable standard for angle calibration in low-angle diffraction experiments.

- Studies indicate that while this compound can be used as a peak-profile calibration standard, care must be taken due to significant line broadening observed in its diffraction patterns .

| Parameter | Value |

|---|---|

| d-spacing (001) | 58.380 Å |

| Average crystallite size | 900 Å (85–95 nm) |

High-Temperature Phase Transformations

Overview

The study of this compound under high-pressure and high-temperature conditions has revealed important insights into its structural transformations.

Key Findings

- In situ high-temperature XRD studies have identified multiple phase transitions in this compound when subjected to heat. These include crystalline and liquid crystalline phases, with irreversible amorphization occurring at around 120°C .

- The transformation behavior is critical for applications that require precise thermal management during processing or imaging.

| Phase Type | Temperature Range (°C) | Description |

|---|---|---|

| Type I | Room Temp - 120 | Crystalline Phase |

| Type II | 120 - 145 | Liquid Crystal Phase |

| Type III | Above 145 | Mesomorphic Phase |

Case Study 1: Thermal Behavior Analysis

A comprehensive study on the thermal behavior of this compound demonstrated its utility in thermographic imaging materials. The research highlighted how varying heating rates impacted the reduction process and the resultant image quality .

Case Study 2: X-ray Diffraction Calibration

Research conducted using synchrotron radiation established this compound as a reference material for low-angle X-ray diffraction. The findings confirmed its reliability as a calibration standard across various experimental setups .

Mécanisme D'action

The mechanism by which silver behenate exerts its effects depends on its application:

Photothermographic Imaging: In photothermographic imaging, this compound acts as a source of silver ions, which are reduced to metallic silver upon exposure to light and heat, forming an image.

Antimicrobial Properties: The antimicrobial action of this compound nanoparticles is attributed to the release of silver ions, which disrupt bacterial cell membranes and interfere with cellular processes.

Molecular Targets and Pathways Involved:

Photothermographic Imaging: The molecular target is the silver ion, which is reduced to metallic silver.

Antimicrobial Properties: The molecular target is bacterial cell membranes, and the pathway involves the disruption of membrane integrity.

Comparaison Avec Des Composés Similaires

Silver behenate is compared with other silver salts and long-chain fatty acid salts:

Silver stearate: Similar to this compound, silver stearate is a silver salt of stearic acid (another long-chain fatty acid). Both compounds are used in imaging and antimicrobial applications, but this compound is preferred for its specific diffraction properties.

Silver palmitate: This compound is a silver salt of palmitic acid and is used in similar applications but has a shorter carbon chain compared to this compound.

Silver myristate: Another silver salt with a shorter carbon chain, used in some industrial applications but less common than this compound.

This compound's uniqueness lies in its long carbon chain and its specific use in X-ray diffraction studies and photothermographic imaging.

Activité Biologique

Silver behenate, a silver carboxylate compound, has garnered attention in various fields due to its unique biological properties. This article delves into the biological activity of this compound, highlighting its antimicrobial, anti-inflammatory, and anticancer properties, supported by recent research findings and data.

This compound is represented by the chemical formula CH₃(CH₂)₂₀COOAg. It crystallizes in a dimeric form, exhibiting a plate-like morphology with significant potential for applications in drug delivery and as an antimicrobial agent. The compound is known for its ability to undergo phase transformations upon heating, which can influence its biological activity .

Antimicrobial Activity

This compound demonstrates significant antimicrobial properties against various pathogens. Recent studies have shown that silver nanoparticles (AgNPs), including those derived from this compound, exhibit potent activity against both Gram-positive and Gram-negative bacteria. For instance:

- E. coli : Exhibited strong antimicrobial activity when treated with this compound-impregnated materials, showing a substantial reduction in bacterial viability .

- Enterococcus faecalis : This bacterium was notably affected by biohybrids containing this compound, with inhibition zones greater than 10 mm observed in vitro tests .

Anti-inflammatory Properties

This compound has been linked to anti-inflammatory effects through the inhibition of cytokine production. This property is particularly relevant in wound healing applications, where inflammation plays a critical role in recovery processes. The compound's ability to modulate inflammatory responses makes it a candidate for therapeutic formulations aimed at enhancing wound healing .

Anticancer Activity

Recent investigations into the anticancer potential of this compound have yielded promising results:

- Cell Viability Studies : Research indicated that this compound can induce apoptosis in cancer cell lines such as HT-29 (human colorectal adenocarcinoma) and HepG2 (human liver carcinoma). The therapeutic index (TI) was evaluated to determine the safety and efficacy of treatments involving this compound .

- Mechanism of Action : The anticancer effects are believed to stem from increased oxidative stress and morphological alterations in cancer cells, leading to decreased cell viability .

Research Findings and Case Studies

The following table summarizes key findings from various studies on the biological activities of this compound:

Propriétés

Numéro CAS |

2489-05-6 |

|---|---|

Formule moléculaire |

C22H44AgO2 |

Poids moléculaire |

448.5 g/mol |

Nom IUPAC |

docosanoic acid;silver |

InChI |

InChI=1S/C22H44O2.Ag/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2-21H2,1H3,(H,23,24); |

Clé InChI |

KAMAPADCIHYSMA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Ag+] |

SMILES canonique |

CCCCCCCCCCCCCCCCCCCCCC(=O)O.[Ag] |

Key on ui other cas no. |

2489-05-6 |

Pictogrammes |

Irritant; Environmental Hazard |

Numéros CAS associés |

112-85-6 (Parent) |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.